molecular formula C7H5BrO2 B121576 2-Bromo-3-hydroxybenzaldehyde CAS No. 196081-71-7

2-Bromo-3-hydroxybenzaldehyde

Cat. No. B121576
Key on ui cas rn: 196081-71-7
M. Wt: 201.02 g/mol
InChI Key: OHXPHMPERMIICA-UHFFFAOYSA-N
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Patent
US09340510B2

Procedure details

300 mg (1.49 mmol) 2-Bromo-3-hydroxy-benzaldehyde, 302 mg (2.24 mmol) (bromomethyl)cyclopropane and 412 mg (2.99 mmol) K2CO3 in 3 mL DMF are stirred at 80° C. over night. Afterwards the reaction mixture is diluted with water and extracted with EtOAc. The organic layer is separated and dried over Na2SO4, filtered and the solvent is removed in vacuo.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
302 mg
Type
reactant
Reaction Step One
Name
Quantity
412 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:9]([OH:10])=[CH:8][CH:7]=[CH:6][C:3]=1C=O.Br[CH2:12][CH:13]1[CH2:15][CH2:14]1.[C:16]([O-:19])([O-])=O.[K+].[K+]>CN(C=O)C.O>[Br:1][C:2]1[CH:3]=[CH:6][CH:7]=[C:8]([C:16]=1[O:19][CH2:12][CH:13]1[CH2:15][CH2:14]1)[CH:9]=[O:10] |f:2.3.4|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
BrC1=C(C=O)C=CC=C1O
Name
Quantity
302 mg
Type
reactant
Smiles
BrCC1CC1
Name
Quantity
412 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo

Outcomes

Product
Name
Type
Smiles
BrC=1C=CC=C(C=O)C1OCC1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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